6-Hydroxy-1-(2-methoxyphenyl)-5-[(4-methoxyphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one
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Overview
Description
6-Hydroxy-1-(2-methoxyphenyl)-5-[(4-methoxyphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes hydroxy, methoxy, iminomethyl, and sulfanylidenepyrimidinone groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1-(2-methoxyphenyl)-5-[(4-methoxyphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyrimidinones. The reaction conditions may involve the use of solvents like ethanol or methanol, catalysts such as acids or bases, and controlled temperatures to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-1-(2-methoxyphenyl)-5-[(4-methoxyphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The iminomethyl group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions may vary, but they often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the iminomethyl group may produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying enzyme interactions or as a ligand in receptor binding studies.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-Hydroxy-1-(2-methoxyphenyl)-5-[(4-methoxyphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-2-(2-methoxyphenyl)-4H-1-benzopyran-4-one: This compound shares the hydroxy and methoxy groups but differs in its core structure.
(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone oxime: This compound has similar functional groups but a different overall structure.
Uniqueness
6-Hydroxy-1-(2-methoxyphenyl)-5-[(4-methoxyphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one is unique due to its combination of functional groups and its specific pyrimidinone core. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
6-hydroxy-1-(2-methoxyphenyl)-5-[(4-methoxyphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-25-13-9-7-12(8-10-13)20-11-14-17(23)21-19(27)22(18(14)24)15-5-3-4-6-16(15)26-2/h3-11,24H,1-2H3,(H,21,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTFTWVSRQDXMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=C(N(C(=S)NC2=O)C3=CC=CC=C3OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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